molecular formula C13H11N3OS B2949449 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346464-59-3

5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2949449
CAS RN: 346464-59-3
M. Wt: 257.31
InChI Key: UGMHSMHHRNSVFZ-UHFFFAOYSA-N
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Description

The compound “5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group (similar to the hydroxyl group (–OH) in alcohols). The molecule also includes a phenyl group (a variant of a phenyl group when directly attached to a parent molecule), and a 2-methylfuran group, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-methylfuran group would introduce a degree of aromaticity into the molecule, while the phenyl group would contribute to the overall hydrophobicity (or ‘oiliness’) of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the thiol group is known to be quite reactive and can participate in a variety of reactions, including oxidation and conjugation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl group would likely make the compound relatively non-polar and therefore poorly soluble in water. The compound’s reactivity, stability, and acidity/basicity would also be influenced by the presence of the different functional groups .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, but the information available is limited. The compound is mentioned as a specialty product for proteomics research , but detailed applications are not provided in the search results.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules such as proteins or DNA, depending on its structure and the presence of specific functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Thiol groups, for example, can have a strong and unpleasant odor and can be irritating to the skin and eyes .

Future Directions

Future research on this compound could involve further exploration of its synthesis and reactivity, as well as investigation into potential applications. For example, if the compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

3-(2-methylfuran-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-11(7-8-17-9)12-14-15-13(18)16(12)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMHSMHHRNSVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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